Early-Phase Radionuclide Decorporation Potency: Ca-DTPA vs. Zn-DTPA in 239Pu-Contaminated Rats
In a direct comparative study using rats intramuscularly injected with 239Pu, the decorporation effectiveness of Ca-DTPA was found to be so markedly superior that a 33-fold higher dose of Zn-DTPA was required to achieve equivalent radionuclide removal [1]. This quantifies the critical advantage of Ca-DTPA during the early treatment window when immediate chelation of circulating actinides is essential for minimizing tissue deposition.
| Evidence Dimension | Decorporation effectiveness (removal of 239Pu) |
|---|---|
| Target Compound Data | 30 μmol/kg/day Ca-DTPA (subcutaneous injection) |
| Comparator Or Baseline | Zn-DTPA at doses up to 990 μmol/kg/day |
| Quantified Difference | 33-fold higher Zn-DTPA dose required to match Ca-DTPA efficacy |
| Conditions | Rats injected i.m. with 239Pu; daily s.c. injections; early treatment phase |
Why This Matters
Procurement of Ca-DTPA is non-negotiable for first-response stockpiles, as using Zn-DTPA would necessitate impractically high and potentially toxic doses to achieve the same early therapeutic outcome.
- [1] Gemenetzis E, Volf V. DTPA treatment schedules for decorporation of 239Pu from simulated wounds. Health Phys. 1977;32(6):489-492. View Source
